KT185 was initially characterized in research focused on small molecule inhibitors that target specific enzymes related to lipid metabolism. It belongs to a class of compounds known as enzyme inhibitors, specifically targeting the Abhydrolase family . This classification highlights its role in modulating biochemical pathways by inhibiting specific enzymatic activities.
The synthesis of KT185 involves several steps that typically include the assembly of its core structure through organic synthesis techniques. While specific synthetic routes have not been extensively detailed in the literature, common methodologies for similar compounds often involve:
The molecular structure of KT185 can be elucidated using various analytical techniques:
Data from these analyses reveal that KT185 possesses a complex arrangement conducive to its biological activity, with specific functional groups that interact with its target enzyme.
KT185 undergoes various chemical reactions typical for small molecule inhibitors:
Technical details regarding reaction kinetics and inhibition constants are essential for characterizing KT185's effectiveness as an inhibitor.
The mechanism by which KT185 exerts its effects involves:
Data from biochemical assays demonstrate its inhibitory potency and specificity towards the target enzyme.
KT185 exhibits several notable physical and chemical properties:
These properties are assessed using standard analytical techniques such as differential scanning calorimetry (DSC) and chromatography.
KT185 has potential applications in several scientific fields:
ABHD6 belongs to the serine hydrolase superfamily, characterized by a conserved catalytic triad (S148-D278-H306 in humans) embedded within an α/β hydrolase fold. Unlike many hydrolases, ABHD6 exhibits dual subcellular localization: plasma membranes and late endosomes/lysosomes. This distribution enables its participation in diverse lipid metabolic pathways [3] [7].
Table 1: Key Enzymatic Activities of ABHD6
Substrate | Tissue Specificity | Biological Consequence |
---|---|---|
2-Arachidonoylglycerol | Brain, immune cells | Regulates endocannabinoid receptor tone |
Lysophosphatidylserine | Liver, kidneys | Modulates immunomodulatory signaling |
Bis(monoacylglycero)phosphate | Late endosomes | Impacts endosomal lipid sorting |
Monoacylglycerols | Metabolic tissues | Influences hepatic lipogenesis |
ABHD6 hydrolyzes the endocannabinoid 2-AG—a full agonist of cannabinoid receptors CB1R and CB2R. Though it accounts for only ~4% of total brain 2-AG hydrolysis (vs. 85% by monoacylglycerol lipase), ABHD6 exerts disproportionate influence due to its spatial compartmentalization. It colocalizes with postsynaptic cannabinoid receptors, enabling real-time modulation of synaptic 2-AG signaling [3] [8]. In microglia and immune cells (where monoacylglycerol lipase is scarce), ABHD6 serves as the dominant 2-AG hydrolase, linking it to neuroinflammation and immune responses [7]. Genetic or pharmacological ABHD6 inhibition elevates 2-AG levels, enhancing CB1R-dependent synaptic plasticity and CB2R-mediated immunosuppression [9].
Beyond endocannabinoid metabolism, ABHD6 acts as a lysophosphatidylserine (lyso-PS) lipase in peripheral tissues. While ABHD12 degrades lyso-PS in the brain, ABHD6 assumes this role in the liver and kidneys. Lyso-PS is a potent immunomodulator, and ABHD6 knockdown in hepatocytes reduces lyso-PS hydrolysis by >80%. This activity positions ABHD6 as a critical regulator of immunometabolic crosstalk [1] [5]. High-fat diets upregulate hepatic ABHD6 expression, suggesting its involvement in diet-induced metabolic dysregulation. Notably, ABHD6−/− mice exhibit altered lyso-PS signaling linked to improved insulin sensitivity and reduced hepatic steatosis [2] [6].
KT185 (C₃₂H₃₃N₅O₂; CAS 1472640-86-0) was developed through structure-activity optimization to achieve unprecedented selectivity for ABHD6. With an IC₅₀ of 0.21 nM in Neuro2A cells and 13.6 nM against recombinant mouse ABHD6, it exhibits >1,000-fold selectivity over related hydrolases (ABHD12, MAGL, FAAH) [4] [9].
Table 2: Key Properties of KT185
Property | Value | Experimental Context |
---|---|---|
Molecular weight | 519.64 g/mol | C₃₂H₃₃N₅O₂ |
IC₅₀ (ABHD6) | 0.21 nM | Neuro2A cell assay |
IC₅₀ (recombinant mABHD6) | 13.6 nM | HEK293T overexpression |
Solubility | 30 mg/mL in DMSO | In vitro formulations |
Brain penetration | High | Confirmed in vivo |
KT185’s orally bioavailability and brain permeability enable central and peripheral ABHD6 interrogation. Its efficacy was validated in studies where KT185:
Unlike early inhibitors (e.g., WWL70), KT185 does not interact with cannabinoid receptors, eliminating off-target confounding effects. Its kinetic selectivity profile makes it ideal for:
Concluding Remarks
KT185 represents the gold standard for selective ABHD6 pharmacology. Its application has clarified ABHD6’s dual roles in central endocannabinoid tone and peripheral lysolipid metabolism. Future research with KT185 will further elucidate ABHD6’s potential as a therapeutic node for metabolic syndrome, neurodegenerative diseases, and immune dysregulation—strictly within mechanistic, non-clinical contexts.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7